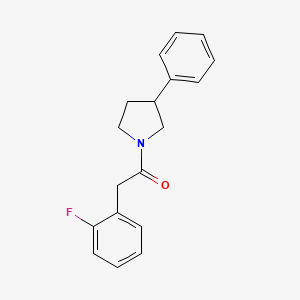

![molecular formula C13H19F3N4O2 B6425090 tert-butyl N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate CAS No. 2034460-12-1](/img/structure/B6425090.png)

tert-butyl N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a chemical substance with the molecular formula C13H19F3N4O2. It is used in the synthesis of various chemical reactions .

Synthesis Analysis

The synthesis of this compound involves several steps. It is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position . In another study, it was found that the compound can be synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The exact mass of the compound is 320.14601035 g/mol and the complexity rating of the compound is 411. An X-ray crystallographic analysis revealed that it forms a 1D column assembly .Chemical Reactions Analysis

This compound is involved in several chemical reactions. For instance, it is used in the synthesis of high value-added chemicals and drug intermediates. It is also used in the synthesis of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Applications De Recherche Scientifique

Diabetes Treatment

This compound is a key pharmacophore of sitagliptin phosphate , a new drug for the treatment of type II-diabetes mellitus . Sitagliptin is an orally active, potent and selective dipeptidyl peptidase IV (DPP4; DPP-IV) inhibitor .

Anti-platelet Aggregation

Triazolo [4,3- a ]pyrazine derivatives, which this compound is a part of, have shown anti-platelet aggregation properties .

Anti-fungal Properties

These derivatives also exhibit anti-fungal properties, making them useful in the treatment of various fungal infections .

Anti-bacterial Properties

The compound has demonstrated anti-bacterial properties, which could be harnessed for the development of new antibiotics .

Anti-malarial Properties

The compound’s anti-malarial properties could be used in the development of new treatments for malaria .

Anti-tubercular Properties

The compound has shown anti-tubercular properties, which could be used in the development of new treatments for tuberculosis .

Anticonvulsant Properties

The compound has demonstrated anticonvulsant properties, which could be used in the development of new treatments for epilepsy and other seizure disorders .

Inhibition of Reverse Transcriptase Enzyme

A molecule with a -CF 3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition .

Mécanisme D'action

Target of Action

The primary target of this compound is dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

As a DPP-4 inhibitor , this compound prevents the enzyme from breaking down incretin hormones, thereby increasing their availability . Increased levels of incretins can inhibit the release of glucagon, which in turn decreases hepatic glucose production. Additionally, they can stimulate insulin secretion in a glucose-dependent manner, leading to lower blood glucose levels .

Biochemical Pathways

The compound’s action on the DPP-4 enzyme affects the glucose-insulin regulation pathway . By inhibiting DPP-4, the compound increases the half-life and availability of incretins, enhancing their ability to regulate insulin and glucagon secretion. This results in improved glycemic control .

Pharmacokinetics

As a dpp-4 inhibitor, it is expected to have good oral bioavailability and a favorable adme profile .

Result of Action

The primary molecular effect of this compound’s action is the increased availability of incretin hormones . This leads to improved regulation of insulin and glucagon secretion, resulting in better glycemic control. On a cellular level, this can lead to decreased hepatic glucose production and increased insulin secretion .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with the DPP-4 enzyme.

Propriétés

IUPAC Name |

tert-butyl N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19F3N4O2/c1-12(2,3)22-11(21)17-6-10-19-18-9-5-4-8(7-20(9)10)13(14,15)16/h8H,4-7H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXSWAYXECDRLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NN=C2N1CC(CC2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethylphenyl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6425007.png)

![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6425011.png)

![5-bromo-2-chloro-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B6425018.png)

![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B6425027.png)

![2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol](/img/structure/B6425043.png)

![{[1-(1-benzothiophen-3-yl)propan-2-yl]carbamoyl}methyl acetate](/img/structure/B6425051.png)

![1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(thiophen-2-yl)urea](/img/structure/B6425053.png)

![3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,3-dimethoxyphenyl)urea](/img/structure/B6425064.png)

![4-[(5-bromofuran-2-yl)methyl]piperazin-2-one](/img/structure/B6425083.png)

![2-({8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}sulfonyl)acetic acid](/img/structure/B6425093.png)

![3-(4-methoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one](/img/structure/B6425100.png)

![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6425110.png)